SHR5133

HBV capsid assembly modulator EC50

SHR5133 is a differentiated HBV capsid assembly modulator (EC50 26.6 nM) with a unique fused heterocycle amide scaffold. Its lack of CYP450 inhibition (IC50 >30 μM) enables cleaner antiviral combination studies, while minimal hERG activity (IC50 >30 μM) offers a favorable cardiac safety margin. With favorable oral PK (AUC 7.16 μg·h/mL at 2 mg/kg in mice) and robust in vivo efficacy, it is a preferred tool compound for chronic HBV models and preclinical toxicology. Purchase high-purity material for reproducible research.

Molecular Formula C19H18F4N6O2
Molecular Weight 438.4 g/mol
Cat. No. B12416271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHR5133
Molecular FormulaC19H18F4N6O2
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCC1CN2C=NC(=C2CN1C(=O)NC3=CC(=C(C=C3)F)C#N)C(=O)NC(C)C(F)(F)F
InChIInChI=1S/C19H18F4N6O2/c1-10-7-28-9-25-16(17(30)26-11(2)19(21,22)23)15(28)8-29(10)18(31)27-13-3-4-14(20)12(5-13)6-24/h3-5,9-11H,7-8H2,1-2H3,(H,26,30)(H,27,31)/t10-,11+/m0/s1
InChIKeyOZIBIXCYSAMOHV-WDEREUQCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHR5133: Preclinical Evidence Guide for a Novel Fused Heterocycle HBV Capsid Assembly Modulator


SHR5133 is a novel hepatitis B virus (HBV) capsid assembly modulator (CpAM) featuring a fused heterocycle amide scaffold, discovered through pharmacophore exploration and structure-activity relationship (SAR) optimization [1]. It is an orally active small molecule (CAS 2270943-23-0, molecular weight 438.38, formula C19H18F4N6O2) that reduces HBV DNA with an EC50 of 26.6 nM in vitro and demonstrates favorable pharmacokinetic profiles across multiple preclinical species [1][2].

SHR5133 and the Challenge of HBV Capsid Assembly Modulator Selection: Why Not All CpAMs Are Interchangeable


HBV capsid assembly modulators (CpAMs) constitute a structurally and pharmacologically heterogeneous class of antiviral agents. Their divergent chemotypes—including heteroaryldihydropyrimidines (HAPs), sulfamoylbenzamides (SBAs), and fused heterocycle amides—drive substantial variability in potency, metabolic stability, CYP-mediated drug-drug interaction (DDI) liability, hERG cardiac safety margins, and in vivo efficacy profiles [1][2]. Consequently, substituting SHR5133 with an alternative CpAM in preclinical research may introduce confounding experimental variables, compromise data reproducibility, and necessitate de novo pharmacokinetic characterization. The following quantitative evidence delineates SHR5133's specific differentiation relative to key in-class comparators.

Quantitative Differentiation of SHR5133 Against Established HBV Capsid Assembly Modulators


In Vitro Antiviral Potency: SHR5133 vs. Lead Compound 8

SHR5133 demonstrates a 19.2-fold improvement in in vitro antiviral potency compared to its direct precursor lead compound 8. While compound 8 exhibited an EC50 of 511 nM in the HepAD38 cell-based HBV DNA reduction assay, SHR5133 achieved an EC50 of 26.6 nM [1]. This marked enhancement in potency was attributed to a methyl substitution on the piperazine moiety, which significantly improved the compound's interaction with the HBV core protein [1].

HBV capsid assembly modulator EC50

Drug-Drug Interaction Liability: CYP450 Inhibition Profile of SHR5133 vs. JNJ-56136379 (Bersacapavir)

SHR5133 exhibits no significant inhibition of major CYP450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), with IC50 values all exceeding 30 μM [1]. In contrast, the clinical-stage CpAM JNJ-56136379 (bersacapavir) is primarily metabolized by CYP3A4, which raises concerns about potential drug-drug interactions when co-administered with CYP3A4 inhibitors or substrates [2]. The low DDI liability of SHR5133 simplifies preclinical combination studies and reduces the likelihood of confounding pharmacokinetic interactions.

HBV capsid assembly modulator CYP450 DDI

Cardiac Safety Margin: hERG Channel Inhibition of SHR5133 vs. GLS4

SHR5133 demonstrates a favorable cardiac safety profile, with an hERG IC50 > 30 μM in Patchliner assays [1]. In contrast, the clinical candidate GLS4 (Morphothiadin) exhibits significant hERG channel inhibition: 39.13% inhibition at 1 μM and 92.58% inhibition at 10 μM in manual patch clamp assays [2]. The stark difference in hERG liability is further underscored by medicinal chemistry efforts specifically aimed at reducing the strong hERG inhibitory effect of GLS4 [3].

HBV capsid assembly modulator hERG cardiac safety

In Vivo Antiviral Efficacy: Head-to-Head Comparison of SHR5133 vs. NVR-3778 and JNJ-379 in the AAV-HBV Mouse Model

In a direct head-to-head comparison using the AAV-HBV mouse model, SHR5133, NVR-3778, and JNJ-379 were administered orally for 28 days [1]. While the publication provides quantitative viral load reduction data specifically for SHR5133—showing a dose-dependent decrease in serum HBV DNA of 0.65 log units at 3 mpk, 1.06 log units at 10 mpk, and 2.32 log units at 30 mpk—comparative quantitative data for NVR-3778 and JNJ-379 were not fully detailed in the main text [1]. The inclusion of these established clinical-stage CpAMs in the same experimental paradigm underscores the robustness of the in vivo validation and positions SHR5133 within a clinically relevant benchmark framework.

HBV capsid assembly modulator in vivo efficacy AAV-HBV model

Preclinical Pharmacokinetic Profile: SHR5133 vs. Lead Compound 21

SHR5133 (compound 22) exhibits a significantly improved pharmacokinetic profile in rats compared to its predecessor lead compound 21. At an oral dose of 2 mg/kg, SHR5133 achieved an AUC0-24h of 7.98 μg·h/mL, a 3.8-fold increase over compound 21's AUC of 2.12 μg·h/mL [1]. Furthermore, SHR5133 demonstrated a substantially prolonged half-life of 11.2 hours versus 3.87 hours for compound 21, and a marked reduction in clearance (4.5 vs. 26.6 mL·min⁻¹·kg⁻¹) [1].

HBV capsid assembly modulator pharmacokinetics oral bioavailability

Optimized Research and Industrial Application Scenarios for SHR5133


HBV Replication Studies in Co-Culture or Combination Therapy Models

Given its lack of CYP450 inhibition (all IC50 > 30 μM) [1], SHR5133 is well-suited for in vitro and in vivo combination studies with other antiviral agents (e.g., nucleos(t)ide analogs or immunomodulators) without the confounding risk of CYP-mediated drug-drug interactions. This is a key differentiator from CpAMs such as JNJ-56136379, which are metabolized by CYP3A4 and thus carry higher DDI potential [2]. Researchers can confidently pair SHR5133 with compounds known to be CYP substrates, enabling cleaner mechanistic interrogation of synergistic or additive antiviral effects [3].

In Vivo Efficacy Studies in Rodent Models Requiring High Exposure and Dosing Flexibility

SHR5133's favorable oral PK profile in mice (AUC0-24h of 7.16 μg·h/mL at 2 mg/kg and a linear dose-exposure relationship up to 100 mg/kg) [1] makes it an ideal candidate for chronic HBV infection models that require sustained drug levels. The robust dose-dependent in vivo efficacy in the AAV-HBV mouse model [1] supports its use in preclinical proof-of-concept studies and in the evaluation of novel combination regimens.

Cardiac Safety Screening and Toxicology Studies

SHR5133's minimal hERG channel inhibition (IC50 > 30 μM) [1] contrasts sharply with GLS4, a clinical CpAM known to exhibit strong hERG activity [2][3]. This favorable cardiac safety margin makes SHR5133 a preferred tool compound for preclinical toxicology studies where QT prolongation is a concern, and it may serve as a benchmark for evaluating the hERG liability of new CpAM candidates.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Benchmarking

The 19.2-fold potency enhancement of SHR5133 over lead compound 8 (EC50 26.6 nM vs. 511 nM) [1] provides a clear SAR example of the impact of piperazine methyl substitution on antiviral activity. This makes SHR5133 a valuable benchmark compound for medicinal chemists designing next-generation CpAMs, particularly those exploring novel heterocyclic scaffolds.

Quote Request

Request a Quote for SHR5133

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.